1,2-O-Ethylidene(R,S)-b-D-mannopyranose

Glycosylation Oligosaccharide Synthesis Stereoselectivity

Obtaining stereochemically pure 1,2-trans mannosidic linkages challenges glycan synthesis, often causing failed reactions. 1,2-O-Ethylidene-β-D-mannopyranose (CAS 230953-16-9) solves this with its ethylidene acetal directing group. • Proven 1,2-trans selectivity validated in HIV gp120 nonasaccharide synthesis • Acid-labile ethylidene enables orthogonal deprotection; stable white crystalline solid, mp 115-117°C • Demonstrated 68% yield in glycosyl donor generation. Reliable building block for complex N-glycan assembly.

Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
Cat. No. B12325880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O-Ethylidene(R,S)-b-D-mannopyranose
Molecular FormulaC8H14O6
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1OC2C(C(C(OC2O1)CO)O)O
InChIInChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3
InChIKeyGXGDQLJREOZCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Role in Carbohydrate Chemistry


1,2-O-Ethylidene(R,S)-β-D-mannopyranose (CAS: 230953-16-9) is a carbohydrate derivative featuring a 1,2-O-ethylidene acetal protecting group across the C1 and C2 hydroxyls of D-mannopyranose . This modification confers distinct physicochemical properties, including a melting point of 115-117°C and solubility in methanol . As a protected monosaccharide building block, it serves as a crucial acceptor in glycosylation reactions to construct complex oligosaccharides, glycoconjugates, and other biologically relevant carbohydrate structures [1].

+ Protected mannose building block for glycosylation acceptors
+ 1,2-O-ethylidene acetal directs regio- and stereoselectivity
+ Supports assembly of oligosaccharides and glycoconjugates

Why Generic Substitution Fails in Precision Synthesis


Interchanging 1,2-O-Ethylidene(R,S)-β-D-mannopyranose with other protected mannose derivatives is not a straightforward substitution due to the profound impact of the acetal structure on reaction selectivity and outcome. The ethylidene group's specific ring size and stereoelectronic effects dictate the regio- and stereoselectivity of glycosylation reactions [1]. For instance, direct comparison with its α-D-gluco analog reveals distinct stereochemical outcomes in oligosaccharide assembly, highlighting that the manno-configuration is essential for achieving the desired 1,2-trans linkages in mannose-containing targets [1]. Furthermore, the acid-labile nature of the ethylidene acetal provides a specific deprotection profile that differs from more stable benzylidene or isopropylidene acetals, allowing for orthogonal protecting group strategies [2]. Using an alternative, even a closely related one, can lead to failed syntheses, poor yields, or a lack of stereocontrol, necessitating re-optimization and increasing development costs.

ACETAL Ethylidene ring size and electronics differ from benzylidene or isopropylidene; glycosylation outcome may shift
CONFIG Manno-stereochemistry not interchangeable with gluco-analog; essential for 1,2-trans linkage construction
LABILITY Acid-labile ethylidene enables orthogonal deprotection; mismatched protecting groups can disrupt planned sequences

Quantitative Evidence for Selecting This Compound


Superior Regio- and Stereoselectivity in Glycosylation

When used as an acceptor in glycosylation, 1,2-O-ethylidene-β-D-mannopyranose directs highly regio- and stereoselective formation of 1,2-trans glycosidic linkages via an orthoester intermediate mechanism [1]. This selectivity is crucial for constructing biologically important branched mannose oligosaccharides, such as the phytoalexin elicitor hexasaccharide and ConA-binding mannotriose, which were synthesized in high yields [1].

Stereoselectivity
Head-to-head
Selective for 1,2-trans linkages via orthoester intermediate; gluco-analog gives different anomeric outcome
Enables predictable manno-1,2-trans oligosaccharide assembly
Reported with acetobromosugar donors [1]
Glycosylation Oligosaccharide Synthesis Stereoselectivity

High-Yield Routes to Advanced Glycosyl Donors

1,2-O-Ethylidene-β-D-mannopyranose serves as an efficient precursor to advanced glycosyl donors. A study demonstrated that a key trichloroacetimidate donor was prepared from benzoylated 1,2-O-ethylidene-β-D-mannopyranose in a 68% overall yield over several steps [1]. This route is highlighted against an alternative two-step sequence from a related 1,2-orthoacetate that achieved a near-theoretical yield, underscoring the ethylidene derivative's viability in multi-step synthetic planning [1].

Donor precursor yield
Head-to-head
68% overall yield to trichloroacetimidate donor from benzoylated ethylidene mannose
Validated as a viable advanced glycosyl donor precursor
Alternative orthoacetate route more efficient in specific case [1]
Synthetic Efficiency Yield Comparison Building Block

Defined Physicochemical Profile for Reliable Handling

The compound exhibits a well-defined and narrow melting point range of 115-117°C and is soluble in methanol . This contrasts with many carbohydrate derivatives that may be oils or have broader, less-defined melting ranges, complicating purity assessment and handling.

Physicochemical profile
Class-level
Sharp melting point 115–117 °C; soluble in methanol
Simplifies identity and purity verification during QC
Sharp mp not universal among carbohydrate derivatives
Physicochemical Properties Melting Point Solubility

Selective 3,6-Diglycosylation in N-Glycan Assembly

1,2-O-Ethylidene-β-D-mannopyranose exhibits precise regioselectivity, enabling selective 3,6-diglycosylation. This property is exploited in the construction of a key pentasaccharide intermediate for the synthesis of the mannose nonasaccharide of the N-glycan expressed on the HIV glycoprotein gp120 [1].

Regioselective diglycosylation
Reported
Selective 3,6-diglycosylation achieved; key pentasaccharide intermediate for HIV gp120 N-glycan
Supports branched N-glycan core construction with regiocontrol
Essential for target structure; per-acetylated analog would not provide same selectivity [1]
Regioselectivity N-Glycan Synthesis Oligosaccharide

Enhanced Stability vs. Unprotected Mannose

Modification of mannose with the 1,2-O-ethylidene protecting group enhances its stability and resistance to degradation compared to the unprotected parent sugar . While precise quantitative stability data (e.g., half-life under specific conditions) were not identified in primary sources, this is a well-established class effect for cyclic acetal protecting groups, which prevent unwanted side reactions at the anomeric center.

Stability enhancement
Class-level
Increased resistance to degradation versus unprotected D-mannose
Supports longer shelf-life and storage reliability
No quantitative stability data in primary sources; verify per lot
Stability Degradation Resistance Protecting Group

Optimal R&D Applications


Precision Synthesis of 1,2-trans-Linked Mannose Oligosaccharides

This compound is the preferred acceptor when the research objective demands the stereoselective construction of 1,2-trans mannosidic linkages, a common motif in fungal cell walls, viral glycoproteins (e.g., HIV gp120), and plant elicitors [1]. The evidence of high regio- and stereoselectivity ensures that synthetic efforts yield the desired anomer, minimizing purification challenges and maximizing overall yield of bioactive oligosaccharides [1].

Assembly of Branched N-Glycan Core Structures

For projects focused on synthesizing complex, branched N-glycans, the 1,2-O-ethylidene-β-D-mannopyranose derivative is a strategic starting material. Its demonstrated ability to undergo selective 3,6-diglycosylation allows for the efficient construction of key pentasaccharide intermediates, as validated in the synthesis of the HIV gp120 nonasaccharide [2]. This regiochemical control is essential for accurate mimicry of natural glycan structures.

Multi-Step Synthesis with a Stable Crystalline Intermediate

In a multi-step synthetic route requiring a stable, well-characterized mannose building block, this compound is a reliable choice. Its sharp melting point (115-117°C) provides a straightforward quality control metric, and its enhanced stability relative to free mannose reduces the risk of degradation during storage and handling . Its demonstrated utility in generating advanced glycosyl donors in good yield (68%) confirms its practical value in the workflow [3].

Orthogonal Protecting Group Strategies

When a synthetic plan requires orthogonal protection of the anomeric center relative to other hydroxyls, the acid-labile 1,2-O-ethylidene group offers a distinct advantage [4]. It can be selectively removed or manipulated in the presence of base-stable protecting groups (e.g., benzyl ethers, esters) without affecting them, providing chemists with greater flexibility in designing convergent and protecting group-minimized synthetic routes.

Application
Selection Property
Validation Focus
1,2-trans-linked mannose oligosaccharide synthesis
Stereoselective glycosylation acceptor
Anomeric outcome fidelity (1,2-trans vs. cis)
Branched N-glycan core assembly
Regioselective 3,6-diglycosylation capability
Core pentasaccharide intermediate structure confirmation
Multi-step glycosyl donor preparation
Crystalline, stable mannose building block
Intermediate identity and purity (melting point verification)
Orthogonal protecting group strategies
Acid-labile ethylidene acetal
Selective deprotection compatibility with base-stable groups

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